molecular formula C9H18N2O B595177 1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one CAS No. 1268521-17-0

1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one

Cat. No.: B595177
CAS No.: 1268521-17-0
M. Wt: 170.256
InChI Key: PEZZPKJFKHGXOA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one typically involves the reaction of a piperidine derivative with an appropriate ethanone precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-ethylphenyl)-: Similar in structure but with an ethyl group instead of an aminoethyl group.

    1-(4-Hydroxyphenyl)ethanone: Contains a hydroxy group instead of an aminoethyl group.

    1-(4-iodophenyl)ethanone: Features an iodine atom in place of the aminoethyl group.

Uniqueness

1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one, also known as TAC52117, is a piperidine derivative characterized by its unique structure, which includes a piperidine ring substituted with an aminoethyl group and an ethanone moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies.

  • Molecular Formula : C9H18N2O
  • Molecular Weight : 170.25202 g/mol
  • CAS Number : 1268521-17-0
  • Canonical SMILES : CC(C1CCN(CC1)C(=O)C)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate the activity of specific receptors or enzymes, leading to physiological effects that can be beneficial in therapeutic contexts.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicans3.125 - 100 mg/mL

The compound has shown complete bactericidal activity against S. aureus and E. coli within eight hours of treatment .

Anticancer Potential

Studies have explored the anticancer properties of piperidine derivatives, suggesting that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways influenced by this compound are still under investigation, but preliminary findings indicate potential efficacy against certain cancer cell lines.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of several piperidine derivatives, this compound was identified as one of the most potent compounds against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing that it exhibits selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related piperidine derivatives:

Compound Antimicrobial Activity (MIC) Anticancer Activity
1-(4-Chloromethyl)piperidin-1-yl]ethanoneModerateLow
1-(4-(Ethylamino)piperidin-1-yl)ethanoneHighModerate
TAC52117 (Current Compound) HighHigh

The presence of the aminoethyl group in TAC52117 enhances its biological activity compared to other derivatives .

Properties

IUPAC Name

1-[4-[(1S)-1-aminoethyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(10)9-3-5-11(6-4-9)8(2)12/h7,9H,3-6,10H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZZPKJFKHGXOA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCN(CC1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.